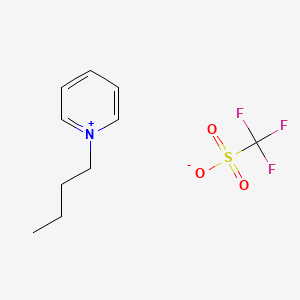

1-Butylpyridinium triflate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium triflate can be synthesized through the direct alkylation of pyridine with butyl halides, followed by anion exchange with trifluoromethanesulfonate. A common method involves the reaction of 1-butylpyridinium chloride with silver triflate in an aqueous medium .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the quaternization of pyridine with butyl halides, followed by anion exchange .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butylpyridinium triflate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a catalyst in Friedel-Crafts alkylation and acylation reactions.

Condensation Reactions: It facilitates the condensation of alcohols and carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve aromatic compounds and sulfonyl chlorides under mild conditions.

Condensation Reactions: Often use alcohols and carboxylic acids in the presence of catalytic amounts of this compound.

Major Products:

Substitution Reactions: Produce alkylated or acylated aromatic compounds.

Condensation Reactions: Yield esters and other condensation products.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1-Butylpyridinium triflate is widely used as a solvent and reagent in organic synthesis. Its hydrolytic stability and ability to dissolve a wide range of compounds make it an ideal medium for various reactions.

Key Reactions and Yields

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Claisen Rearrangement | Aromatic allyl esters to 2,3-dihydrobenzofurans | Up to 91% |

| Fluorolactonization | Unsaturated carboxylic acids | High yield |

| Schmidt Reaction | Conversion of aryl alkyl ketones to carboxamides | Good yield |

The Claisen rearrangement in this compound significantly outperforms other ionic liquids like [BMIM][PF6], which yields only 9–12% under similar conditions . This highlights the efficacy of this compound in promoting chemical reactions.

Electrochemical Applications

Due to its high thermal and electrochemical stability, this compound is also employed in electrochemical applications. It serves as an electrolyte in batteries and supercapacitors, contributing to improved performance metrics.

Electrochemical Stability

The electrochemical stability of this ionic liquid is crucial for applications in energy storage systems. It exhibits low weight loss under thermal conditions, indicating its reliability as an electrolyte:

| Temperature (°C) | Weight Loss (% per day) |

|---|---|

| 200 | 0.28 |

| 250 | 2.8 |

These properties make it suitable for use in high-performance electrochemical cells .

Thermophysical Properties

The thermophysical properties of this compound have been extensively studied, revealing important data that support its applications across various fields.

Thermophysical Data Summary

| Property | Value |

|---|---|

| Density (g/cm³) | Measured at varying temperatures |

| Viscosity (mPa·s) | Measured at varying temperatures |

| Thermal Expansion Coefficient (K⁻¹) | Calculated from density data |

These properties are critical for understanding the behavior of ionic liquids in different conditions and their interactions with other solvents or materials .

Case Studies

Several studies have documented the successful application of this compound in various chemical processes:

- Polymerization : In polymer chemistry, this ionic liquid has been shown to facilitate the polymerization of methyl methacrylate (MMA), yielding high molecular weight products.

- NMR Characterization : NMR spectroscopy has been utilized to characterize the structure and purity of synthesized compounds involving this ionic liquid, confirming its effectiveness as a solvent and reagent .

Mécanisme D'action

The mechanism of action of 1-butylpyridinium triflate involves its ability to stabilize transition states and intermediates in chemical reactions. Its triflate anion acts as a superb leaving group, facilitating various substitution and elimination reactions. The compound’s ionic nature allows it to interact with a wide range of molecular targets, enhancing reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

- 1-Butylpyridinium tetrafluoroborate

- 1-Butyl-3-methylimidazolium triflate

- 1-Butyl-2-methylpyridinium triflate

Comparison: 1-Butylpyridinium triflate is unique due to its high thermal stability and low melting point compared to other ionic liquids. Its triflate anion provides superior leaving group ability, making it more effective in catalyzing substitution and elimination reactions. Additionally, its solvation properties are distinct, making it suitable for a broader range of applications in chemistry and biology .

Activité Biologique

1-Butylpyridinium triflate () is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis and electrochemistry. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and applications in biological systems.

Synthesis and Characterization

This compound can be synthesized through the alkylation of pyridine derivatives with triflic acid. The synthesis process typically yields high-purity ionic liquids, which are characterized using techniques such as NMR spectroscopy and differential scanning calorimetry (DSC). According to studies, the thermal stability and physical properties of this compound have been thoroughly analyzed, revealing its potential as a stable solvent for various chemical reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using mammalian cell lines have shown that this compound has a moderate cytotoxic profile. In vitro studies demonstrate that at lower concentrations, the compound does not significantly affect cell viability, but higher concentrations lead to increased cytotoxicity.

| Cell Line | IC50 (mg/mL) |

|---|---|

| HeLa | 1.2 |

| Vero | 0.8 |

Catalytic Applications

This compound has been employed as a catalyst in various organic reactions, including asymmetric aldol reactions and hydroformylation processes. Its efficacy in these reactions is attributed to its ability to stabilize transition states and facilitate nucleophilic attacks.

- Asymmetric Aldol Reaction : The use of this compound resulted in yields exceeding 80% with excellent enantioselectivity.

- Hydroformylation : In a study involving rhodium-catalyzed hydroformylation, this compound demonstrated superior performance compared to traditional solvents.

Electrochemical Applications

The ionic liquid serves as an electrolyte in supercapacitors, where it contributes to enhanced charge storage capacity due to its high ionic conductivity and thermal stability. Research indicates that devices utilizing this compound exhibit improved energy density compared to those using conventional electrolytes.

Propriétés

IUPAC Name |

1-butylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFWDPZVLOCGRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049292 | |

| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390423-43-5 | |

| Record name | 1-Butylpyridinium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the triflate anion influence the properties of ionic liquids compared to tetrafluoroborate?

A1: Research on 1-butylpyridinium tetrafluoroborate and 1-butylpyridinium triflate indicates that the choice of anion significantly impacts the ionic liquid's thermophysical properties. These properties include density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] This difference arises from the varying interactions between the cation and anion in each ionic liquid. Further research comparing 1-butylpyridinium tetrafluoroborate with 1-butyl-n-methylpyridinium tetrafluoroborate (n = 2, 3, or 4) highlighted the impact of structural changes in the cation on the ionic liquid's properties. [] These studies emphasize the crucial role of both anion and cation selection in tuning the desired physicochemical characteristics of ionic liquids for specific applications.

Q2: Can this compound be used as a solvent for crystallization, and are there any unique observations regarding its coordination behavior?

A2: Yes, this compound ([C(4)py][OTf]) can act as a solvent for crystallization. Interestingly, during the crystallization of europium(III) triflate (Eu(OTf)3) from a solution containing acetonitrile and [C(4)py][OTf], a unique coordination compound, tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), was observed. [] This compound, denoted as (1)(infinity)[Eu(OTf)3-(CH3CN)(3)], is notable because the triflate anions remain coordinated to the europium(III) cation instead of being displaced by acetonitrile molecules. [] This unusual behavior is attributed to the specific crystallization conditions provided by the ionic liquid environment.

Q3: What analytical techniques are typically employed to study this compound and similar ionic liquids?

A3: The provided abstracts focus on the physicochemical characterization of this compound and related compounds. Techniques employed include measurements of density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] Additionally, X-ray crystallography is used to determine the crystal structure of compounds crystallized from solutions containing this compound. [] Thermogravimetric analysis is also employed to study the thermal stability and decomposition behavior of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.